molecular formula C10H20N2O2S B2941545 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine CAS No. 2123593-15-5

1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B2941545
CAS No.: 2123593-15-5
M. Wt: 232.34
InChI Key: YIWXUCNYNVSGGG-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine (CAS 2123593-15-5) is a chemical compound with the molecular formula C 10 H 20 N 2 O 2 S and a molecular weight of 232.35 g/mol . This molecule features a piperidine core, a structural motif commonly explored in medicinal chemistry. The compound is identified as a key intermediate or building block in scientific research, particularly in the development of novel therapeutics . Its specific structure is found in patents detailing the synthesis of compounds that act as allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . Research into M4 receptor modulators represents a significant area of investigation for treating various disorders of the central nervous system. As such, this compound is a valuable reagent for researchers in neuroscience and drug discovery, potentially contributing to the study of new treatments for psychiatric and neurological diseases . This product is supplied for research purposes and is labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N,N-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-11(2)9-5-7-12(8-6-9)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWXUCNYNVSGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of cyclopropanesulfonyl chloride with N,N-dimethylpiperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Structural Analogs with Sulfonyl Groups

1-(3-Aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine (CAS 1155113-56-6)
  • Molecular Formula : C₁₃H₂₁N₃O₂S
  • Molecular Weight : 283.39 g/mol
  • Key Features: Aromatic sulfonyl group (3-aminobenzenesulfonyl) instead of cyclopropanesulfonyl. The benzene ring provides planar rigidity, contrasting with the strained cyclopropane ring.
  • Synthesis: No explicit yield reported, but similar sulfonylation reactions typically require coupling agents like HBTU (as in , % yield).
  • Properties : Higher lipophilicity (logP) due to the aromatic ring compared to the cyclopropane analog .
N-Cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]pyrimidin-4-amine
  • Molecular Formula : C₂₀H₂₄N₄O₃S
  • Molecular Weight : 412.50 g/mol
  • Key Features : Benzofuran sulfonyl group fused with an oxygen-containing heterocycle. The dihydrobenzofuran moiety may enhance metabolic stability compared to cyclopropane.
  • Properties : Increased solubility due to the oxygen atom in benzofuran, whereas cyclopropane’s hydrophobicity might reduce aqueous solubility .

Piperidin-4-amine Derivatives with Heterocyclic Substituents

1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine
  • Molecular Formula : C₁₈H₂₄ClN₅O₂
  • Molecular Weight : 386.87 g/mol
  • Key Features: Quinazoline core with chloro and methoxy substituents. The planar quinazoline ring may engage in π-π stacking interactions, unlike the non-aromatic cyclopropane.
  • Synthesis : Prepared via palladium-catalyzed coupling (54% yield in ), suggesting that cyclopropanesulfonyl analogs might require similar transition metal-mediated steps.
N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide
  • Molecular Formula : C₂₄H₂₇F₂N₅O
  • Molecular Weight : 447.50 g/mol
  • Key Features : Indole-carboxamide substituent with fluorophenyl group. The fluorine atoms enhance metabolic stability, a feature absent in the cyclopropane analog.
  • Synthesis : Low yield (19% in ), highlighting challenges in coupling bulkier sulfonyl groups like cyclopropane .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield LogP (Predicted)
Target Compound C₁₀H₁₉N₃O₂S ~253.34 Cyclopropanesulfonyl N/A ~1.8
1-(3-Aminobenzenesulfonyl)-analog C₁₃H₂₁N₃O₂S 283.39 3-Aminobenzenesulfonyl N/A ~2.5
Quinazoline Derivative C₁₈H₂₄ClN₅O₂ 386.87 Chloro-dimethoxyquinazoline 54% ~3.0
Benzofuran Sulfonyl Derivative C₂₀H₂₄N₄O₃S 412.50 Benzofuran sulfonyl N/A ~2.2

Key Observations

Sulfonyl Group: Electron-withdrawing nature enhances hydrogen bonding capacity, critical for enzyme inhibition (e.g., MAO-B or 5-HT receptors as in ).

Synthesis Challenges :

  • Cyclopropane sulfonyl groups may require specialized reagents (e.g., cyclopropanesulfonyl chloride) and protective strategies to avoid ring opening.
  • Yields for sulfonylated piperidines vary widely (19–54% in –5), suggesting that steric bulk impacts efficiency.

Biological Relevance :

  • Analogs like the quinazoline derivative () show activity against RBBP4, implying that the target compound could be optimized for similar epigenetic targets.
  • Fluorinated analogs () highlight the importance of halogenation for bioavailability, a modification absent in the target compound.

Biological Activity

1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanism of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Chemical Formula : C10H16N2O2S
  • Molecular Weight : 216.31 g/mol
  • CAS Number : 2123593-15-5
  • Structure : The compound features a piperidine ring with a dimethylamino group and a cyclopropanesulfonyl moiety, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Core : Starting from commercially available precursors, the piperidine ring is constructed through reactions involving amines and aldehydes.
  • Introduction of Cyclopropanesulfonyl Group : This step generally involves the reaction of the piperidine intermediate with cyclopropanesulfonyl chloride under basic conditions.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)3.8

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Study on Anticancer Effects

Research featured in Cancer Letters indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells through the activation of caspase pathways . This study suggests that the compound could be further explored as a lead candidate for breast cancer therapy.

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